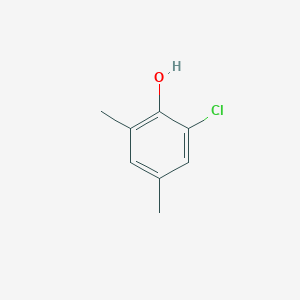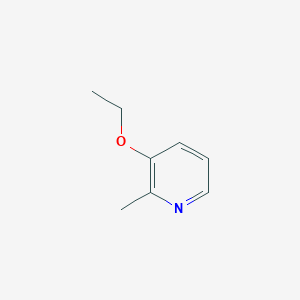
4-Chloro-N-(2-hydroxyethyl)benzamide
Overview
Description
4-Chloro-N-(2-hydroxyethyl)benzamide is a chemical compound that can be associated with various research areas, including the synthesis of pharmaceuticals and the study of molecular structures and their properties. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 4-chloro-N-(hydroxymethyl)benzamide and its derivatives have been investigated for their electrophilic properties, molecular structures, and potential pharmacological activities .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and conditions that can influence the yield and purity of the final product. For instance, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalysis of triethylamine is reported to achieve a high yield under mild conditions . Similarly, the synthesis of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one and subsequent reactions to produce a novel CCR5 antagonist demonstrates the complexity and multi-step nature of organic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques such as X-ray diffraction, NMR, IR, and computational methods like DFT calculations . These studies provide insights into the geometrical structure, vibrational frequencies, and chemical shifts, which are crucial for understanding the physical and chemical behavior of the compounds.
Chemical Reactions Analysis
The reactivity of related compounds with nucleophiles and their behavior under different conditions has been a subject of interest. For example, 4-chloro-N-(hydroxymethyl)benzamide did not react with nucleophiles such as cyanide or glutathione under physiological conditions, whereas its acetate ester showed reactivity, indicating the importance of functional groups in chemical reactivity . The formation of dimers and the presence of intramolecular hydrogen bonds in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide also highlight the significance of non-covalent interactions in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of different polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide with distinct thermal properties indicates the impact of crystal packing on the stability and behavior of the compound . The electronic properties, such as excitation energies and dipole moments, are also determined by the molecular structure and can be studied using UV-Vis spectroscopy and computational methods .
Scientific Research Applications
Antitumor Agent
4-Chloro-N-(2-hydroxyethyl)benzamide has shown promise as an antitumor agent. Santos et al. (2013) explored its in vitro and in vivo activity, demonstrating its potential in cancer treatment. Additionally, they conducted degradation studies under hydrolysis conditions to determine the molecule's stability, an important aspect of drug development (Santos et al., 2013).
Electrophilic Properties
Overton et al. (1986) investigated the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide, a related compound. This research is crucial in understanding the reactivity of such compounds, which might influence their biological activity and potential toxicity (Overton et al., 1986).
Biological Activity
Imramovský et al. (2011) assessed the biological activity of a series of this compound derivatives against various microbial strains. These compounds were compared with standards like isoniazid and ciprofloxacin, showing comparable or higher activity. This indicates their potential use in treating microbial infections (Imramovský et al., 2011).
Synthesis and Characterization
Research by Yanagi et al. (2000) focused on the preparation and characterization of crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, a compound structurally similar to this compound. This study provides valuable insights into the physical properties and stability of such compounds (Yanagi et al., 2000).
Kinetic Studies
The study by Tenn et al. (2001) investigated the kinetic behavior of 4-chloro-N-(hydroxymethyl)benzamide under various catalytic conditions. Understanding these kinetics is crucial for predicting how these compounds react in biological systems (Tenn et al., 2001).
Antispasmodic and Antihypoxic Properties
Research into benzamides, including this compound, has shown that they possess antispasmodic and antihypoxic properties. This research by Bakibaev et al. (1994) suggests potential therapeutic applications in conditions where these effects are beneficial (Bakibaev et al., 1994).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARCMIFTACERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283727 | |
| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7400-54-6 | |
| Record name | 4-Chloro-N-(2-hydroxyethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-N-(2-HYDROXYETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CYV9RP6X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)








![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)

